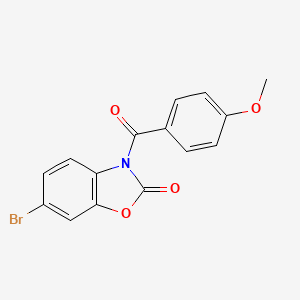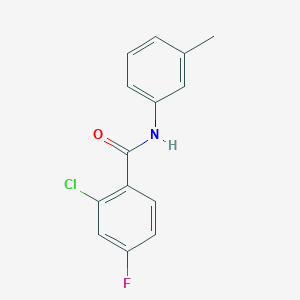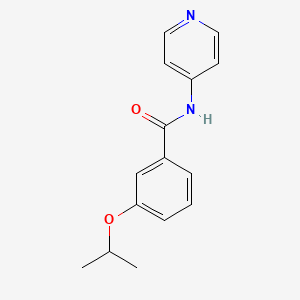![molecular formula C24H28FN3O3 B5369879 [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5369879.png)
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine and piperazine ring, each substituted with fluorobenzoyl and methoxyphenyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the acylation of piperidine with 4-fluorobenzoyl chloride, followed by the reaction with 4-(2-methoxyphenyl)piperazine under controlled conditions. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the interactions between drugs and their targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the inhibition of receptor activation, leading to downstream effects on cellular signaling and function.
Comparison with Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares structural similarities with the compound.
Urapidil: An antihypertensive agent that also interacts with alpha1-adrenergic receptors.
Uniqueness: What sets [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE apart is its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(4-fluorobenzoyl)piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3/c1-31-22-7-3-2-6-21(22)26-13-15-27(16-14-26)24(30)19-5-4-12-28(17-19)23(29)18-8-10-20(25)11-9-18/h2-3,6-11,19H,4-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFMCBABPNSFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCN(C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![DIMETHYL 5-{[(3-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B5369815.png)
![8-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one](/img/structure/B5369817.png)
![N-[(3,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5369826.png)
![4-amino-N-{4-[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide](/img/structure/B5369829.png)

![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)
![5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5369869.png)


![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)

